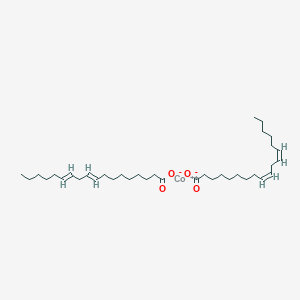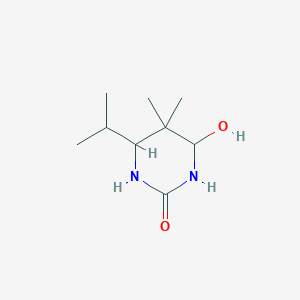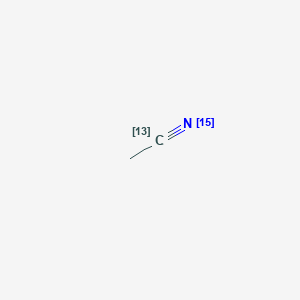![molecular formula C14H18N2O5 B078847 Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate CAS No. 13636-67-4](/img/structure/B78847.png)
Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate, also known as MPP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a hydrazine derivative that has been found to have potential therapeutic applications due to its ability to inhibit certain enzymes and interact with specific receptors in the body.
Aplicaciones Científicas De Investigación
Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to have inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate a potential candidate for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate has also been found to interact with specific receptors in the body such as the α1-adrenergic receptor and the dopamine transporter. This makes Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate a potential candidate for the treatment of conditions such as hypertension and Parkinson's disease, respectively.
Mecanismo De Acción
The mechanism of action of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate involves its ability to inhibit certain enzymes and interact with specific receptors in the body. Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate inhibits acetylcholinesterase and butyrylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This can improve cognitive function and memory in patients with Alzheimer's disease.
Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate also interacts with the α1-adrenergic receptor, which leads to a decrease in blood pressure. Additionally, Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate interacts with the dopamine transporter, which leads to an increase in dopamine levels in the brain. This can improve motor function in patients with Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate are dependent on its mechanism of action. By inhibiting acetylcholinesterase and butyrylcholinesterase, Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate can increase acetylcholine levels in the brain, which can improve cognitive function and memory in patients with Alzheimer's disease.
By interacting with the α1-adrenergic receptor, Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate can decrease blood pressure, which can be beneficial in the treatment of hypertension. Additionally, by interacting with the dopamine transporter, Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate can increase dopamine levels in the brain, which can improve motor function in patients with Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate in lab experiments is its ability to inhibit specific enzymes and interact with specific receptors in the body. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes and receptors.
One limitation of using Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate in lab experiments is its potential toxicity. Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate has been found to be toxic to certain cell lines, which can limit its use in certain experiments. Additionally, Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate has been found to have limited solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate. One area of research could focus on optimizing the synthesis method of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate to improve its yield and purity. Another area of research could focus on developing analogs of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate with improved solubility and toxicity profiles.
Additionally, future research could focus on exploring the therapeutic potential of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate in other conditions such as depression and anxiety. Finally, future research could focus on elucidating the mechanism of action of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate in more detail to better understand its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid to form 4-methoxybenzaldehyde hydrazone. The resulting hydrazone is then reacted with diethyl malonate in the presence of sodium ethoxide to form Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate. The overall reaction scheme is shown below:
Propiedades
Número CAS |
13636-67-4 |
|---|---|
Nombre del producto |
Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate |
Fórmula molecular |
C14H18N2O5 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C14H18N2O5/c1-4-20-13(17)12(14(18)21-5-2)16-15-10-6-8-11(19-3)9-7-10/h6-9,15H,4-5H2,1-3H3 |
Clave InChI |
CZFXQMRQZKIAAJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)C(=O)OCC |
Sinónimos |
2-(4-Methoxyphenyl)hydrazonomalonic acid diethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



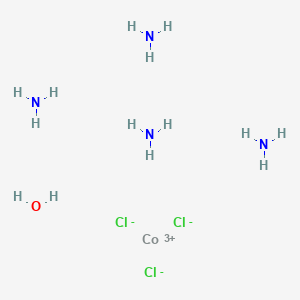
![Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B78765.png)
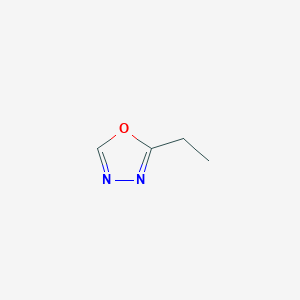

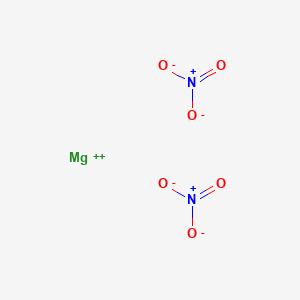
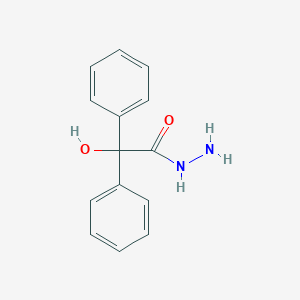
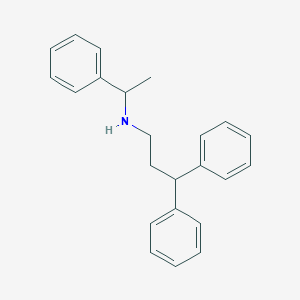
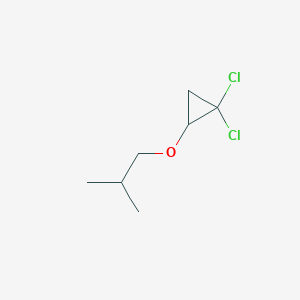
![N-[(Benzyloxy)carbonyl]norleucine](/img/structure/B78778.png)
